molecular formula C16H21NO3 B12924569 Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate

Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate

Cat. No.: B12924569
M. Wt: 275.34 g/mol
InChI Key: VTKADKCHSBOJKL-UHFFFAOYSA-N
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Description

Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate: is an organic compound with the molecular formula C16H21NO3 It is a derivative of carbamate, featuring a benzyl group attached to a carbamate moiety, which is further linked to a 4-oxocyclohexyl group via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-oxocyclohexyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form various alcohol derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different substituted carbamates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, serving as an intermediate in various synthetic pathways.

Biology: In biological research, this compound may be used to study enzyme interactions and inhibition, particularly those involving carbamate groups.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the 4-oxocyclohexyl group.

    Phenyl carbamate: Contains a phenyl group instead of a benzyl group.

    Methyl carbamate: Features a methyl group instead of a benzyl group.

Uniqueness: Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate is unique due to the presence of the 4-oxocyclohexyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl N-[2-(4-oxocyclohexyl)ethyl]carbamate

InChI

InChI=1S/C16H21NO3/c18-15-8-6-13(7-9-15)10-11-17-16(19)20-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,17,19)

InChI Key

VTKADKCHSBOJKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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